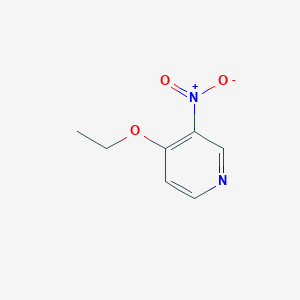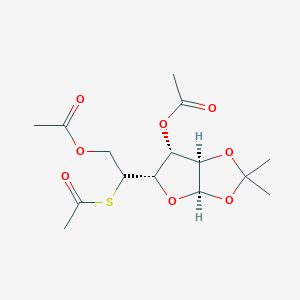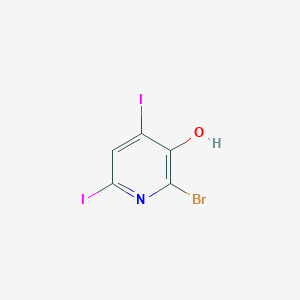
2-Bromo-4,6-diiodopyridin-3-ol
Descripción general
Descripción
2-Bromo-4,6-diiodopyridin-3-ol is a chemical compound with the molecular formula C5H2BrI2NO and a molecular weight of 425.79 g/mol It is a halogenated pyridine derivative, characterized by the presence of bromine and iodine atoms at the 2, 4, and 6 positions of the pyridine ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-diiodopyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of pyridin-3-ol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For instance, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6-diiodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or reduction to form alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts in the presence of base and suitable solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Azido, thiocyanato, and organometallic derivatives.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Coupling Products: Biaryl and alkyne derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-diiodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-diiodopyridin-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their biological activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,6-dichloropyridin-3-ol
- 2-Bromo-4,6-difluoropyridin-3-ol
- 2-Bromo-4,6-diiodopyridin-3-amine
Uniqueness
2-Bromo-4,6-diiodopyridin-3-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. Compared to its chlorinated and fluorinated analogues, the iodinated compound exhibits higher molecular weight and increased reactivity. This makes it particularly useful in applications requiring strong halogen interactions and enhanced biological activity .
Propiedades
IUPAC Name |
2-bromo-4,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVKBWSRKKBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1I)Br)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562006 | |
| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129611-33-2 | |
| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129611-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


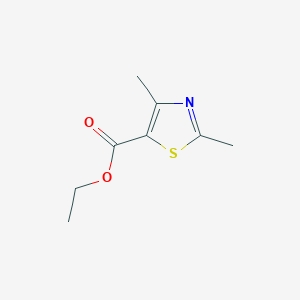
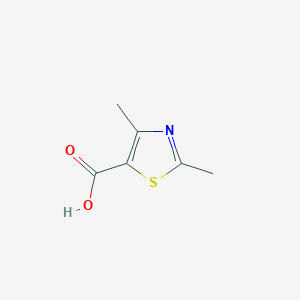

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)


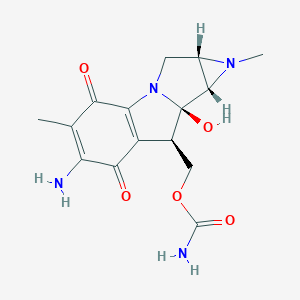

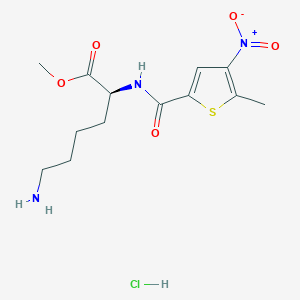


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
